molecular formula C16H25ClN2O3 B4400348 4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride

4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride

Cat. No. B4400348
M. Wt: 328.83 g/mol
InChI Key: KYCMQPRFVYIITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride, also known as AN-1792, is a small molecule drug that has been studied for its potential use in treating Alzheimer's disease. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride works by binding to beta-amyloid and preventing its aggregation. This compound also promotes the clearance of beta-amyloid from the brain and reduces inflammation in the brain. In addition, this compound has been shown to activate signaling pathways that promote the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. This compound reduces the levels of beta-amyloid in the brain and increases the levels of proteins that promote the growth and survival of neurons. This compound also reduces inflammation in the brain and improves cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that it has not yet been approved for use in humans and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are a number of future directions for research on 4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride. One area of interest is the development of new and more efficient methods of synthesizing this compound. Another area of interest is the development of new drugs that are based on the structure of this compound but have improved pharmacological properties. Finally, there is a need for further research on the safety and efficacy of this compound in humans, with the ultimate goal of developing a new treatment for Alzheimer's disease.

Scientific Research Applications

4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride has been studied extensively for its potential use in treating Alzheimer's disease. This compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is thought to play a key role in the development of Alzheimer's disease. In addition, this compound has been shown to have neuroprotective effects and to promote the growth of new neurons in the brain.

properties

IUPAC Name

4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-14-7-10-17(11-8-14)9-2-3-12-21-16-6-4-5-15(13-16)18(19)20;/h4-6,13-14H,2-3,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCMQPRFVYIITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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